molecular formula C8H7NOS B8180937 3-Methylthieno[3,2-b]pyridin-7-ol

3-Methylthieno[3,2-b]pyridin-7-ol

Cat. No.: B8180937
M. Wt: 165.21 g/mol
InChI Key: USGFPSVCAKYLIX-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It has garnered significant interest due to its potential pharmacological and biological activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[3,2-b]pyridin-7-ol typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

3-Methylthieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticancer, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methylthieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

3-Methylthieno[3,2-b]pyridin-7-ol can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

3-methyl-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-11-8-6(10)2-3-9-7(5)8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGFPSVCAKYLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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